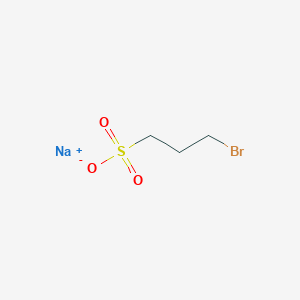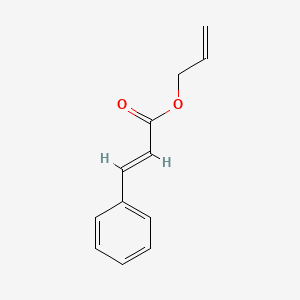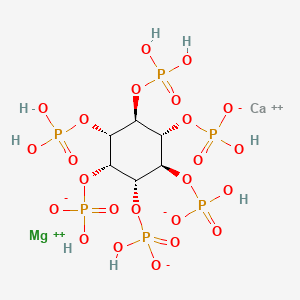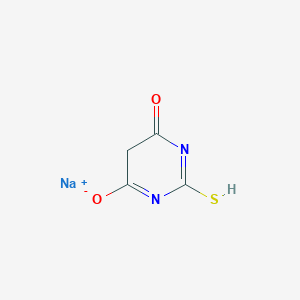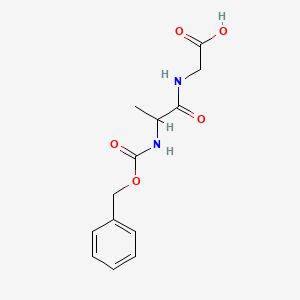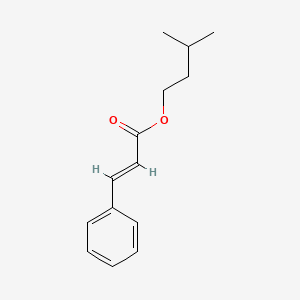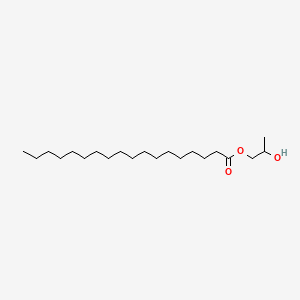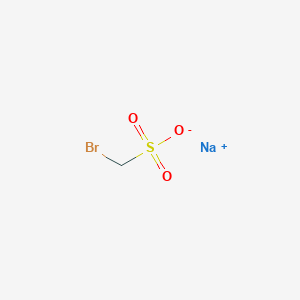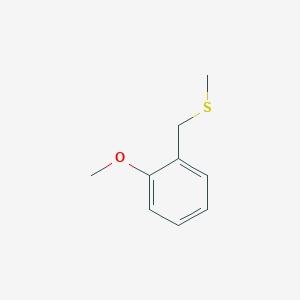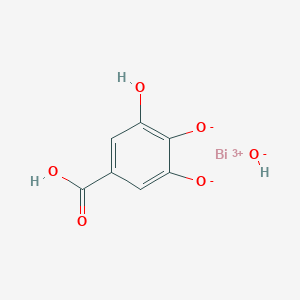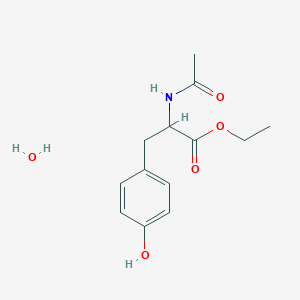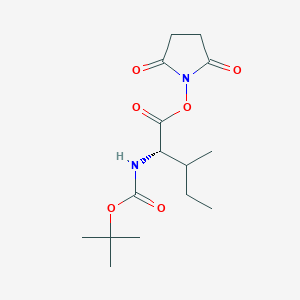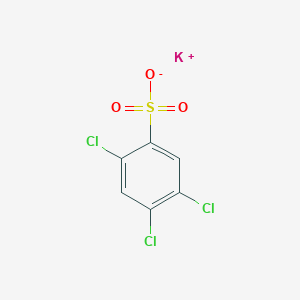
potassium;2,4,5-trichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2,4,5-trichlorobenzenesulfonate can be synthesized through the sulfonation of 2,4,5-trichlorobenzeneThe resulting 2,4,5-trichlorobenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of potassium 2,4,5-trichlorobenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of 2,4,5-trichlorobenzene in a reactor, followed by neutralization with potassium hydroxide. The product is then purified through crystallization and drying to achieve the desired purity and physical form .
化学反応の分析
Types of Reactions
Potassium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and sulfonate groups on the benzene ring.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), amines, and thiols. The reactions typically occur under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
科学的研究の応用
Potassium 2,4,5-trichlorobenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonate group.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of potassium 2,4,5-trichlorobenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms on the benzene ring also contribute to the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- Potassium 2,4,6-trichlorobenzenesulfonate
- Sodium 2,4,5-trichlorobenzenesulfonate
- Potassium 3,4,5-trichlorobenzenesulfonate
Uniqueness
Potassium 2,4,5-trichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and interactions. The presence of the sulfonate group further enhances its solubility and reactivity in aqueous solutions compared to other similar compounds .
特性
IUPAC Name |
potassium;2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPLRPSXUUSFOB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3KO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
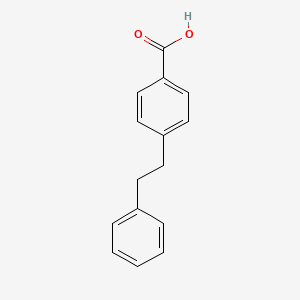
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)
